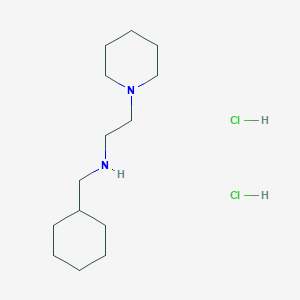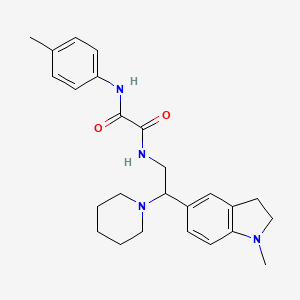
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzyl group, a methyl group, and a fluorine atom attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Benzylation and Methylation: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the benzyl and methyl groups may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
O1-Benzyl O3-methyl 3-chloropyrrolidine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine.
O1-Benzyl O3-methyl 3-bromopyrrolidine-1,3-dicarboxylate: Similar structure but with a bromine atom instead of fluorine.
O1-Benzyl O3-methyl 3-iodopyrrolidine-1,3-dicarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in O1-Benzyl O3-methyl 3-fluoropyrrolidine-1,3-dicarboxylate imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-O-benzyl 3-O-methyl 3-fluoropyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c1-19-12(17)14(15)7-8-16(10-14)13(18)20-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPULGMAZTXERJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[cyano(oxolan-3-yl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2881422.png)
![4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2881423.png)


![1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2881433.png)


![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2881436.png)
![2-{[2,5-Bis(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-YL)acetamide](/img/structure/B2881437.png)
![ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B2881438.png)


